molecular formula C11H20N4 B11810013 N-Isopropyl-5-((isopropylamino)methyl)pyrimidin-2-amine

N-Isopropyl-5-((isopropylamino)methyl)pyrimidin-2-amine

Cat. No.: B11810013
M. Wt: 208.30 g/mol
InChI Key: RWYDZCMVSDZZNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-5-((isopropylamino)methyl)pyrimidin-2-amine typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :

    Ring Closure: Formation of the pyrimidine ring from acyclic precursors.

    Aromatization: Conversion of the intermediate to an aromatic pyrimidine.

    S-Methylation: Introduction of a methyl group to the sulfur atom.

    Oxidation: Conversion of the methylthio group to a methylsulfonyl group.

    Formation of Guanidines: Reaction with suitable amines to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-5-((isopropylamino)methyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of functional groups to less oxidized states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid for oxidation reactions , and reducing agents such as hydrogen gas or metal hydrides for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Comparison with Similar Compounds

N-Isopropyl-5-((isopropylamino)methyl)pyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

N-propan-2-yl-5-[(propan-2-ylamino)methyl]pyrimidin-2-amine

InChI

InChI=1S/C11H20N4/c1-8(2)12-5-10-6-13-11(14-7-10)15-9(3)4/h6-9,12H,5H2,1-4H3,(H,13,14,15)

InChI Key

RWYDZCMVSDZZNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CN=C(N=C1)NC(C)C

Origin of Product

United States

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